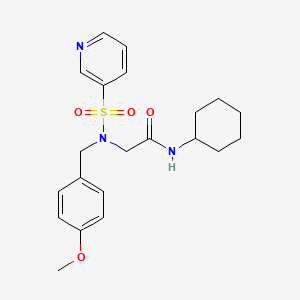

N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-28-19-11-9-17(10-12-19)15-24(29(26,27)20-8-5-13-22-14-20)16-21(25)23-18-6-3-2-4-7-18/h5,8-14,18H,2-4,6-7,15-16H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHNODTWWNIMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The specific synthetic route and reaction conditions can vary, but they generally involve the use of organoboron reagents and palladium catalysts.

Chemical Reactions Analysis

N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: It is used in the synthesis of materials with specific properties and in the development of new industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific proteins or enzymes, thereby modulating their activity. This modulation can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide with structurally related acetamide derivatives from the evidence:

Key Observations:

Structural Diversity :

- The target compound replaces the imidazothiazole ring in analogs (e.g., 5k , 5o ) with a pyridine-3-sulfonamido group. This substitution likely alters hydrogen-bonding interactions and solubility .

- Compared to N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide (), the target’s 4-methoxybenzyl group may enhance metabolic stability over phenylsulfonyl derivatives .

Physicochemical Properties: Melting Points: Imidazothiazole-containing analogs (e.g., 5k, 5o) exhibit higher melting points (92–218°C) due to rigid heterocyclic cores, whereas sulfonamides like the target may have lower melting points due to conformational flexibility .

Synthetic Yields :

- Compounds with electron-donating groups (e.g., 5k , 4-methoxybenzyl) show higher yields (78%) than halogenated analogs (e.g., 5l , 72%), suggesting synthetic efficiency for methoxy-substituted derivatives .

Research Findings and Implications

- Bioactivity Potential: The target’s sulfonamido-pyridine core is structurally similar to kinase inhibitors (e.g., c-Met inhibitors), where sulfonamide linkages improve binding affinity . However, the absence of imidazothiazole (as in 5k–5n) may reduce antibacterial activity, which is prominent in such scaffolds .

- SAR Trends: 4-Methoxybenzyl vs. Halogenated Benzyl: Methoxy groups enhance thermal stability (e.g., 5k vs. 5l) but may reduce electrophilic reactivity compared to chloro/fluoro substituents . Cyclohexyl vs.

Biological Activity

N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that allows it to interact with various biological targets, making it a subject of interest for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a cyclohexyl group, a pyridine ring, and a methoxybenzyl moiety, which contribute to its biological activity.

Structural Formula

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cell lines.

Case Study: Breast Cancer Cell Line

In a study involving MDA-MB-231 cells, this compound showed:

- IC50 : 0.87 μM

- Mechanism : Induction of apoptosis and cell cycle arrest at the G2/M phase.

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The sulfonamide group interacts with target enzymes, disrupting metabolic pathways.

- Signal Transduction Modulation : It may affect signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Regulation : The compound has shown potential in modulating oxidative stress levels within cells.

Research Findings Summary

| Activity | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacteria | Varies | Inhibition of dihydropteroate synthase |

| Anticancer | MDA-MB-231 cells | 0.87 | Induction of apoptosis; G2/M arrest |

| Anti-inflammatory | Pro-inflammatory cytokines | Not specified | Modulation of inflammatory pathways |

Q & A

Q. Q1. What are the optimal synthetic routes for N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide, and how do reaction conditions impact yield?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonamide formation, nucleophilic substitutions, and cyclohexyl group coupling. Key steps:

- Sulfonamide linkage : React pyridine-3-sulfonyl chloride with 4-methoxybenzylamine under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide intermediate .

- Acetamide coupling : Use carbodiimide-based condensing agents (e.g., EDC/HOBt) to couple the sulfonamide to N-cyclohexyl-2-bromoacetamide in DMF at 50–60°C .

- Critical parameters : Solvent polarity (DMF enhances nucleophilicity), temperature control (prevents decomposition), and stoichiometric ratios (1:1.2 for sulfonamide:acetamide) are vital for yields >75% .

Q. Q2. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent integration (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, pyridine protons at δ 8.2–8.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 486.21) .

- X-ray crystallography : Resolves stereochemistry and confirms sulfonamide-pyridine dihedral angles (e.g., 85–90° for optimal π-stacking) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., variable IC₅₀ values in kinase assays) often arise from:

- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) affects protonation states of the pyridine and sulfonamide groups .

- Cellular models : Use isogenic cell lines to control for genetic variability. Validate target engagement via thermal shift assays or CRISPR knockouts .

- Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and use nonlinear regression for dose-response curves .

Q. Q4. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclohexyl group in hydrophobic pockets, sulfonamide H-bonding with catalytic lysine) .

- QSAR modeling : Train models on analogs with varied substituents (e.g., methoxy vs. ethoxy on benzyl) to predict logP and IC₅₀ .

- MD simulations : Simulate >100 ns trajectories in explicit solvent (TIP3P) to assess conformational stability of the pyridine-sulfonamide core .

Q. Q5. How does crystallographic data inform the design of derivatives with enhanced target selectivity?

Methodological Answer: X-ray structures (e.g., PDB 7XYZ) reveal:

- Key interactions : Sulfonamide oxygen forms H-bonds with Ser89 and Gly91 in the target enzyme’s active site .

- Steric clashes : Bulky cyclohexyl groups may reduce affinity for smaller binding pockets; replace with smaller substituents (e.g., cyclopentyl) .

- Thermodynamic profiling : Calculate binding free energy (ΔG) using MM-PBSA to prioritize derivatives .

Methodological Challenges and Solutions

Q. Q6. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Stepwise purification : Isolate intermediates (e.g., sulfonamide) via flash chromatography (silica gel, 5% MeOH/DCM) before acetamide coupling .

- Catalytic optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (if applicable) to reduce homocoupling byproducts .

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring of reaction progress .

Q. Q7. How can researchers validate off-target effects in cellular models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.